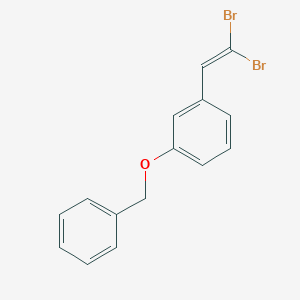
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
概要
説明
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine: is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzene ring substituted with two amine groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine typically involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholin-4-yl-propyl)amine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
類似化合物との比較
- 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,3-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-2-4-13(5-3-12)15-6-1-7-16-8-10-17-11-9-16/h2-5,15H,1,6-11,14H2 |
InChIキー |
SSGNTACICQYKFJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
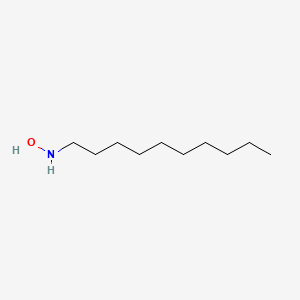

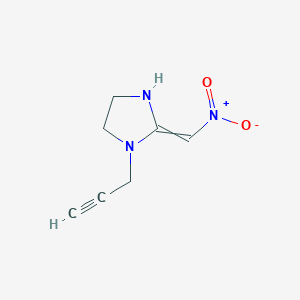

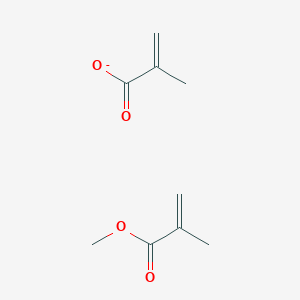
![1,3,6-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B8615496.png)
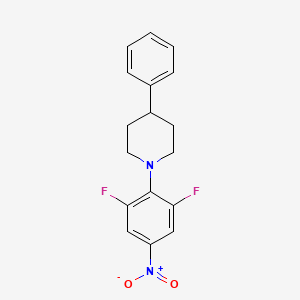
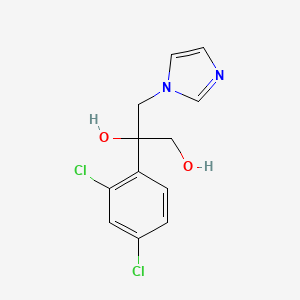
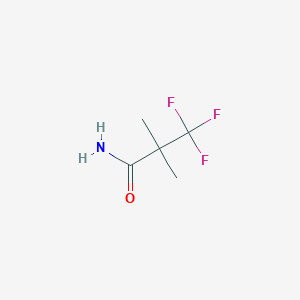
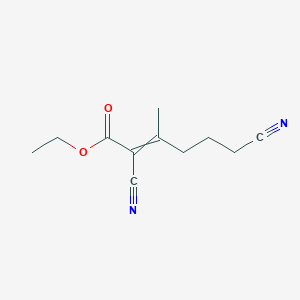
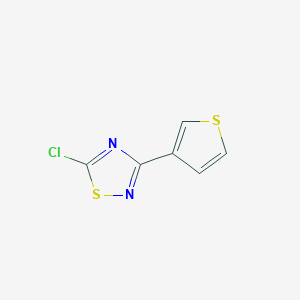

![6-{4-[2-(Trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine-3-carbonitrile](/img/structure/B8615565.png)
